molecular formula C25H38O3 B1662565 HU-210 CAS No. 112830-95-2

HU-210

Katalognummer: B1662565
CAS-Nummer: 112830-95-2
Molekulargewicht: 386.6 g/mol
InChI-Schlüssel: SSQJFGMEZBFMNV-WOJBJXKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HU-210 is a 1-benzopyran.

Wissenschaftliche Forschungsanwendungen

Synthese von Cannabinoid-Metaboliten

HU-210 wird bei der Synthese von Cannabinoid-Metaboliten verwendet. Es ist Teil einer Reihe von Verbindungen, die entwickelt wurden, um die C-11-Hydroxygruppe mit hoher Ausbeute einzuführen . Dieser Prozess umfasst auch die Herstellung von 11-Nor-Δ8-Tetrahydrocannabinol (THC)-Carbonsäure und Δ9-THC-Carbonsäure .

Untersuchung des Cannabinoid-Systems

This compound ist ein leistungsstarkes Werkzeug für die Untersuchung des Cannabinoid-Systems. Es zeigt eine Vielzahl von biochemischen, pharmakologischen und verhaltensbedingten Wirkungen, von denen die meisten nachweislich von einer selektiven agonistischen Aktivität an CB1- und CB2-Cannabinoidrezeptoren abhängen und die wichtigsten Neurotransmittersysteme betreffen .

Potenzielle klinische Anwendungen

This compound hat aufgrund seiner starken pharmakologischen Eigenschaften potenzielle klinische Anwendungen. Es wurde vorgeschlagen, es als Antipyretikum, entzündungshemmendes Mittel, Analgetikum, Antiemetikum und Antipsychotikum einzusetzen .

Neurobiologische Forschung

Mit seiner einzigartigen molekularen Struktur und pharmakologischen Eigenschaften bietet this compound aufregende Möglichkeiten, Cannabinoidrezeptoren zu untersuchen und die Neurobiologie zu erforschen .

Erforschung therapeutischer Anwendungen

This compound wird in der Forschung eingesetzt, um potenzielle therapeutische Anwendungen zu erforschen. Seine hohe Wirksamkeit macht es für eine Vielzahl von Forschungsanwendungen wertvoll .

Studie zur Biofilmbildung

This compound wurde in Studien zur Biofilmbildung eingesetzt. So wurde beispielsweise beobachtet, dass das Vorhandensein von this compound zu weniger EPS in Biofilmen führte, die von allen getesteten V. harveyi-Stämmen gebildet wurden.

Eigenschaften

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQJFGMEZBFMNV-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150188
Record name HU 210
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112830-95-2
Record name HU 210
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112830-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HU-210
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112830952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HU 210
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HU-210
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/191042422P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HU-210
Reactant of Route 2
HU-210
Reactant of Route 3
HU-210
Reactant of Route 4
HU-210
Reactant of Route 5
HU-210
Reactant of Route 6
HU-210
Customer
Q & A

Q1: What is the primary target of HU-210?

A1: this compound primarily targets the cannabinoid receptor type 1 (CB1), exhibiting a higher affinity for CB1 compared to the CB2 subtype. []

Q2: How does this compound interact with CB1 receptors?

A2: this compound acts as an agonist at CB1 receptors, meaning it binds to the receptor and activates it. [, , , ]

Q3: What are the downstream effects of this compound binding to CB1 receptors?

A3: this compound binding to CB1 receptors initiates various downstream signaling pathways, including the inhibition of adenylate cyclase activity, [, , ] activation of the extracellular signal-regulated kinase (ERK) cascade, [, ] modulation of ion channels, [] and potentially impacting the expression of tyrosine hydroxylase (TH), an enzyme involved in dopamine synthesis. []

Q4: Does this compound interact with any targets other than cannabinoid receptors?

A4: While this compound primarily targets CB1, research suggests potential interaction with strychnine-sensitive α1 glycine receptors, acting as a positive allosteric modulator at low micromolar concentrations and directly activating them at higher concentrations. []

Q5: What are the physiological consequences of this compound’s interaction with CB1 receptors?

A5: this compound induces a range of physiological effects, including hypothermia, [, , ] hypotension, [, , ] bradycardia, [, ] antinociception, [, , , , , ] and altered feeding behavior. [, , ]

Q6: What is the molecular formula and weight of this compound?

A6: While this specific information isn't explicitly provided in the abstracts, resources like PubChem (CID 130881) can provide the molecular formula (C27H40O3) and molecular weight (412.6 g/mol).

Q7: Is there information on the material compatibility and stability of this compound?

A7: The provided abstracts primarily focus on the biological effects of this compound. Information regarding its material compatibility and stability under various conditions isn't elaborated upon.

Q8: How is this compound typically formulated for research purposes?

A9: The research describes this compound administration via various routes, including intravenous (IV), [, , , ] intraperitoneal (IP), [, , , , , , , ] subcutaneous, [] and intracerebroventricular (ICV) injections. [, , ] Specific formulation details are not extensively discussed.

Q9: How does the structure of this compound relate to its activity at cannabinoid receptors?

A10: this compound shares structural similarities with Δ9-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. [] Modifications at specific sites on the this compound molecule could impact its binding affinity and functional selectivity at CB1 receptors. [, ]

Q10: Are there any known structure-activity relationship studies for this compound?

A11: While dedicated SAR studies aren't described in the abstracts, research points to the importance of lysine residue Lys192 in the CB1 receptor for the binding of this compound. [] Additionally, modifications at serine residues (Ser285 and Ser292) within transmembrane domain VII of the CB2 receptor appear to affect the signaling of certain cannabinoid agonists, including this compound. []

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A11: The provided research predominantly focuses on this compound's pharmacodynamic effects. Specific details regarding its ADME profile are not extensively outlined.

Q12: Does this compound cross the blood-brain barrier?

A13: Yes, this compound readily crosses the blood-brain barrier, as evidenced by its central effects following systemic administration. [, , , , , , ]

Q13: In which in vitro models has this compound been studied?

A13: this compound has been investigated in various in vitro models, including:

  • Cell lines: Human embryonic kidney (HEK 293) cells, [, ] Chinese hamster ovary (CHO) cells, [] human astrocytoma cells (U373 MG), [] and a human peripheral blood acute lymphoid leukemia T cell line. []
  • Primary cell cultures: Rat embryonic hippocampal neural stem/progenitor cells (NS/PCs) [] and acutely dissociated dorsal root ganglia (DRG) neurons. []
  • Tissue preparations: Isolated rat hearts, [, ] aortic rings, [] and ex vivo flat sheet preparations of mouse distal colons. []

Q14: What are some of the key findings from in vitro studies using this compound?

A14: In vitro research reveals that this compound:

  • Decreases contractile performance in human atrial muscle via CB1 receptors. []
  • Inhibits C-fibre driven hyperexcitable neuronal responses in the dorsal horn of the spinal cord. []
  • Increases intracellular calcium levels in T cells via a mechanism independent of CB1 and CB2 receptors. []

Q15: Which in vivo models have been used to study the effects of this compound?

A15: this compound's effects have been examined in various in vivo models, including:

  • Rodent models of neurological disorders: Experimental autoimmune encephalomyelitis (EAE) in mice, [, ] a rat model of Alzheimer's disease using APP/PS transgenic mice, [] and a rat model of depression induced by bilateral olfactory bulbectomy (OBX). [, , ]
  • Rodent models of cardiovascular disease: Rats with myocardial infarction. []
  • Rodent models of pain: Carrageenin-induced inflammation in rats, [] partial sciatic ligation model of neuropathic pain in rats, [] and models assessing nociception in rats. [, ]
  • Other rodent models: Models assessing spatial learning and memory in rats using the Morris water maze, [, ] rat models of stress and anxiety, [, ] and models investigating feeding behavior in rats. [, ]

Q16: What are some notable findings from in vivo studies using this compound?

A16: In vivo studies demonstrate that this compound:

  • Reduces ischemic damage in a rat model of stroke, partly mediated by hypothermia and CB1 receptor activation. []
  • Improves cognitive function and reduces amyloid plaques in a mouse model of Alzheimer's disease. []
  • Exhibits anti-inflammatory and immunomodulatory effects in a mouse model of multiple sclerosis (EAE). [, ]
  • Induces anxiogenic-like effects in rats, particularly after sub-chronic administration. [, ]
  • Alters feeding behavior in rats, causing both increased food intake and decreased consumption depending on the dose and experimental conditions. [, ]

Q17: What is known about the toxicity and safety profile of this compound?

A17: While the abstracts don't provide a comprehensive toxicity profile, research indicates that:

  • This compound can induce hypothermia, which might pose risks at high doses. [, , ]
  • Some synthetic cannabinoids, including this compound, were associated with greater seizure activity in mice compared to THC. []
  • Long-term exposure to this compound may have implications for the development of the immune system and the function of the hypothalamic-pituitary-adrenal (HPA) axis, as observed in offspring of rats exposed to the compound during gestation and lactation. []

Q18: Have any specific drug delivery or targeting strategies been explored for this compound?

A18: The provided abstracts focus on understanding the fundamental effects of this compound. Targeted drug delivery approaches are not a primary focus within these studies.

Q19: Are there any known biomarkers associated with this compound's effects?

A19: The research primarily focuses on behavioral and physiological outcomes. Specific biomarkers to predict efficacy, monitor treatment response, or identify adverse effects are not extensively discussed.

Q20: Which analytical techniques have been used to characterize and quantify this compound?

A20: Analytical techniques employed include:

  • Chromatography and Mass Spectrometry: Gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS) have been used to identify and quantify this compound in various matrices. []
  • Enzyme-linked immunosorbent assay (ELISA): Used to measure cytokine levels in biological samples, providing insights into this compound's immunomodulatory effects. [, ]

Q21: Is there any evidence for the development of tolerance or dependence with this compound?

A21: Research suggests:

  • Tolerance to the hypothermic and antinociceptive effects of this compound can develop after repeated administration. [, ]
  • Withdrawal symptoms, including increased activity levels, have been observed in rats after cessation of chronic this compound treatment. []

Q22: How do the effects of this compound compare to other cannabinoid receptor agonists?

A23: this compound is a highly potent synthetic cannabinoid agonist, estimated to be 5-10 times more potent than Δ9-THC. [] Comparisons to other agonists, such as WIN 55,212-2 and CP 55,940, reveal differences in potency, efficacy, and functional selectivity across various assays. [, , , , ]

Q23: What are the potential clinical implications of the research on this compound?

A23: While this compound itself may not be suitable for clinical use due to its potency and potential for adverse effects, research on this compound provides valuable insights into the therapeutic potential and risks associated with targeting the endocannabinoid system. Findings from studies using this compound contribute to our understanding of:

  • Potential therapeutic applications of cannabinoids for conditions like chronic pain, [, , , ] multiple sclerosis, [, ] Alzheimer's disease, [] and stroke. []
  • The complex role of the endocannabinoid system in regulating mood, anxiety, and stress responses. [, , , , ]
  • The potential cardiovascular effects of cannabinoids, including their impact on blood pressure and heart rate. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.